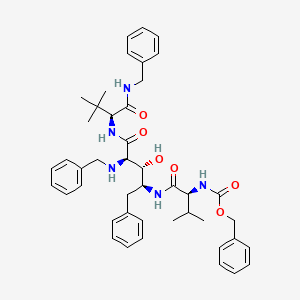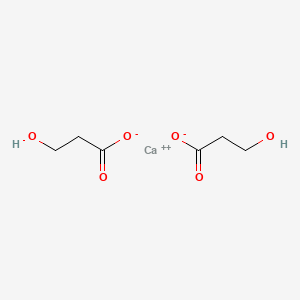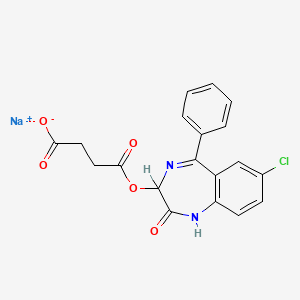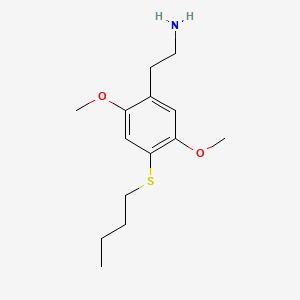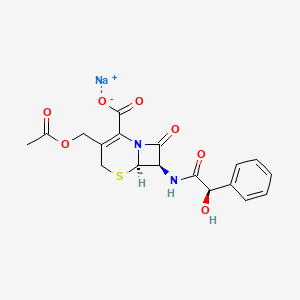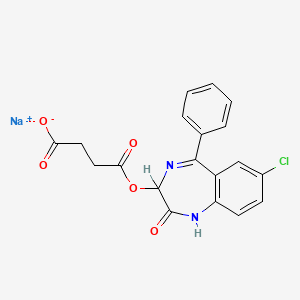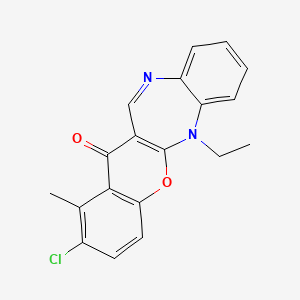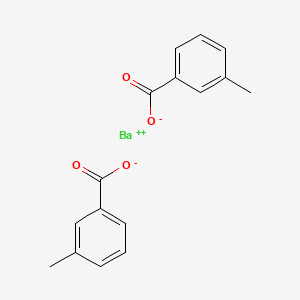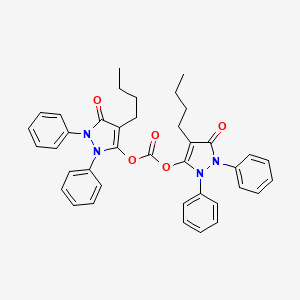
Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートは、カーボネート基で結合された2つのピラゾロン環を含むユニークな構造を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートの合成は、通常、4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イルとホスゲンまたはホスゲン等価物を制御された条件下で反応させることにより行われます。反応は通常、不要な副反応を防ぐために不活性雰囲気中で行われます。使用される温度と溶媒は変化しますが、一般的な溶媒にはジクロロメタンまたはクロロホルムが含まれ、反応は通常、高収率と純度を確保するために低温で行われます。
工業的生産方法
工業規模では、この化合物の製造には、一貫した品質と収率を確保するために連続フローリアクターが使用される場合があります。自動化システムの使用により、反応条件を正確に制御でき、不純物のリスクを最小限に抑え、効率を最大化できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl) carbonate typically involves the reaction of 4-butyl-1,2-dihydro-3-oxo-1,2-diphenyl-3H-pyrazol-5-yl with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or chloroform, and the reaction is often conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
化学反応の分析
反応の種類
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、使用される還元剤に応じて、さまざまな誘導体を生成することができます。
置換: 適切な条件下で、カーボネート基は他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 置換反応には、ハロアルカンまたはアシルクロリドなどの試薬が関与する場合があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元は化合物のさまざまな還元形態を生成する可能性があります。
科学的研究の応用
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性を探求する研究が進められています。
工業: 熱安定性や伝導率の向上など、特定の特性を持つ新しい材料の開発に使用されています。
作用機序
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートがどのように作用するかについては、完全に解明されていません。酸化ストレスや酵素阻害に関連する経路を介して、特定の分子標的に作用すると考えられています。正確なメカニズムと経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
類似化合物
- ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)オキサレート
- ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)スクシネート
独自性
ビス(4-ブチル-1,2-ジヒドロ-3-オキソ-1,2-ジフェニル-3H-ピラゾール-5-イル)カーボネートは、そのカーボネート結合により独自性があり、アナログと比較して異なる化学的および物理的特性をもたらします。この独自性により、これらの特性が有利となる特定の用途に貴重な化合物となっています。
特性
CAS番号 |
70485-37-9 |
|---|---|
分子式 |
C39H38N4O5 |
分子量 |
642.7 g/mol |
IUPAC名 |
bis(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) carbonate |
InChI |
InChI=1S/C39H38N4O5/c1-3-5-27-33-35(44)40(29-19-11-7-12-20-29)42(31-23-15-9-16-24-31)37(33)47-39(46)48-38-34(28-6-4-2)36(45)41(30-21-13-8-14-22-30)43(38)32-25-17-10-18-26-32/h7-26H,3-6,27-28H2,1-2H3 |
InChIキー |
NXWULBYJCQNQMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)OC4=C(C(=O)N(N4C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


